
(2-甲氧基-5-硝基苯基)甲胺盐酸盐
描述
“(2-Methoxy-5-nitrophenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O3 . It is used in various fields of research .
Molecular Structure Analysis
The InChI code for “(2-Methoxy-5-nitrophenyl)methanamine hydrochloride” is 1S/C8H10N2O3.ClH/c1-13-8-3-2-7 (10 (11)12)4-6 (8)5-9;/h2-4H,5,9H2,1H3;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“(2-Methoxy-5-nitrophenyl)methanamine hydrochloride” is a powder at room temperature . Its molecular weight is 218.64 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).科学研究应用
抗菌活性
- 合成和抗菌活性:Havaldar 等人 (2004) 的一项研究探讨了涉及甲氧基-5-硝基苯甲醛的衍生物的合成,包括产生对金黄色葡萄球菌和大肠杆菌等各种细菌菌株具有潜在抗菌活性的化合物的反应。这项研究突出了类似化合物在开发抗菌剂中的应用[Havaldar、Bhise 和 Burudkar,2004]
神经递质研究
- 神经递质的光敏衍生物:Niu 等人 (1996) 使用 2-甲氧基-5-硝基苯基开发了 β-丙氨酸的光敏衍生物,这与研究中枢神经系统中甘氨酸受体的化学动力学机制有关。该应用在神经科学和药理学中对于理解神经递质动力学至关重要[Niu、Wieboldt、Ramesh、Carpenter 和 Hess,1996]
化学合成
- 衍生物的简便制备和表征:Khalid 等人 (2020) 对涉及 2-甲氧基-4-硝基苯基作为一系列功能化不对称单羰基姜黄素的一部分的化合物的合成进行了研究。这项研究在有机合成和材料科学领域具有重要意义,展示了此类化合物在化学合成中的多种应用[Khalid、Ali、Adeel、Din、Tahir、Rodrigues-Filho、Iqbal 和 Khan,2020]
光辅助芬顿反应
- 在水处理中的应用:Pignatello 和 Sun (1995) 讨论了在光辅助芬顿反应中使用包括 2-甲氧基-1-甲基乙基乙酰胺在内的化合物,以快速分解水中的农药等污染物。这展示了其在环境化学和水处理技术中的应用[Pignatello 和 Sun,1995]
蛋白质交联
- 用于蛋白质交联的高产光反应剂:Jelenc、Cantor 和 Simon (1978) 提出了使用 4-硝基苯基醚(包括 2-甲氧基-4-硝基苯基醚)作为蛋白质交联和亲和标记中的高产光反应剂。这在生物化学和分子生物学中对于研究蛋白质相互作用和结构至关重要[Jelenc、Cantor 和 Simon,1978]
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle the compound safely .
未来方向
生化分析
Biochemical Properties
(2-Methoxy-5-nitrophenyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as oxidoreductases and transferases. The compound’s nitro group can undergo reduction, while the methoxy group can participate in nucleophilic substitution reactions
Cellular Effects
The effects of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production . These effects are essential for studying the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mode of action and its potential effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but may degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage level leads to significant changes in biological activity. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
(2-Methoxy-5-nitrophenyl)methanamine hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability, which are important considerations for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation can affect its biological activity and interactions with biomolecules. Understanding the transport and distribution of the compound is crucial for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride is an important aspect of its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
(2-methoxy-5-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-8-3-2-7(10(11)12)4-6(8)5-9;/h2-4H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACWXFSAPKNVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


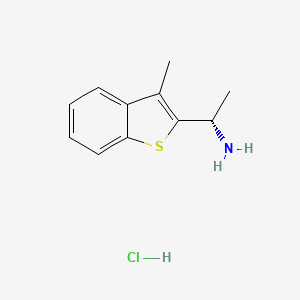

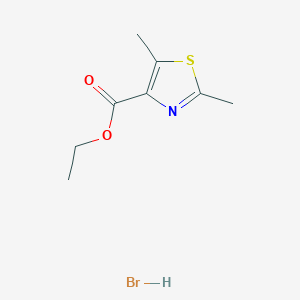
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1430596.png)
![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)
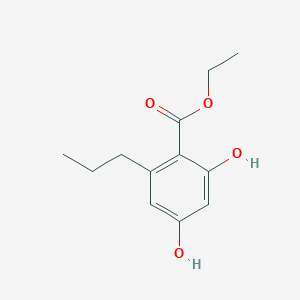


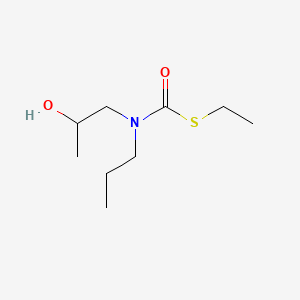


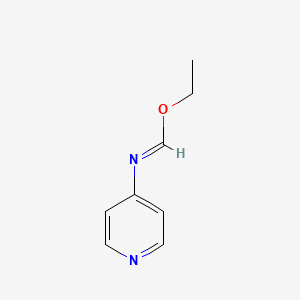
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Hydrochloride](/img/structure/B1430612.png)

